molecular formula C22H28O11 B591336 Cimifugin 4'-O-beta-D-glucopyranoside CAS No. 1632110-81-6

Cimifugin 4'-O-beta-D-glucopyranoside

Cat. No.: B591336
CAS No.: 1632110-81-6
M. Wt: 468.455
InChI Key: XATAXBHNGRMKLI-OOBAEQHESA-N
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Description

Cimifugin 4’-O-beta-D-glucopyranoside is a derivative of cimifugin . It is a white crystalline powder, soluble in methanol . It is derived from Fangji, Fangfeng, Huashan Qianhu .


Synthesis Analysis

The parent nucleus of benzo-gamma-pyranone in the structure of Cimifugin 4’-O-beta-D-glucopyranoside is a necessary group for anti-inflammatory activity . The activity of the two hydroxyl groups decreased after oxidation and acylation, but increased after ether formation .


Molecular Structure Analysis

The molecular formula of Cimifugin 4’-O-beta-D-glucopyranoside is C22H28O11 . Its molecular weight is 468.45 . The IUPAC name is (S)-7-(hydroxymethyl)-4-methoxy-2-(2-((((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one .


Physical and Chemical Properties Analysis

Cimifugin 4’-O-beta-D-glucopyranoside is a white crystalline powder . It is soluble in methanol . The density is predicted to be 1.53±0.1 g/cm3 .

Scientific Research Applications

Cytotoxic Activities

Cimifugin 4'-O-[6″-feruloyl]-β-D-glucopyranoside, a related compound to Cimifugin 4'-O-beta-D-glucopyranoside, was isolated from the rhizomes of Cimicifuga foetida and evaluated for its cytotoxic activities against human cancer cell lines. The study suggests that compounds related to this compound could have potential applications in cancer research due to their cytotoxic properties against cancer cells (Lu et al., 2012).

Melanin Biosynthesis Inhibitory Activity

Cimifugin was among the compounds isolated from the unused parts of Ammi visinaga and was evaluated for its ability to inhibit melanin biosynthesis. This suggests a potential application in dermatological research, particularly in understanding and treating conditions related to melanin synthesis (Ashour et al., 2013).

Antioxidant and Anti-inflammatory Effects

A study on cimifugin, the aglycone part of this compound, demonstrated its ability to ameliorate imiquimod-induced psoriasis in vivo and in vitro by reducing oxidative stress and inflammation. This was achieved by inhibiting the activation of NF-κB/MAPK signaling pathways, indicating potential therapeutic applications in treating inflammatory diseases (Liu et al., 2020).

Vascular Contraction Inhibition

Related glycosides isolated from the leaves of Melaleuca quinquenervia showed the ability to inhibit contractile response induced by phenylephrine in rat aortic rings. Although not directly related to this compound, this study indicates that glycosides, in general, may have vasorelaxing activities, suggesting potential cardiovascular research applications (Lee et al., 2002).

Anticancer Activity

Juice and extracts from Saposhnikovia divaricata root, containing cimifugin β-D-glucopyranoside, were analyzed for their effects on colon cancer cells, showing a decrease in cell viability and induction of apoptosis. This suggests potential applications in researching natural compounds for cancer treatment strategies (Matusiewicz et al., 2019).

Mechanism of Action

Safety and Hazards

Users are advised to use personal protective equipment, avoid dust formation, avoid breathing dust, and ensure adequate ventilation .

Future Directions

Cimifugin 4’-O-beta-D-glucopyranoside is currently used for scientific research or drug declaration . Its anti-inflammatory properties suggest potential applications in the treatment of inflammatory conditions .

Relevant Papers Unfortunately, I could not find specific papers related to Cimifugin 4’-O-beta-D-glucopyranoside .

Properties

IUPAC Name

(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATAXBHNGRMKLI-OOBAEQHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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